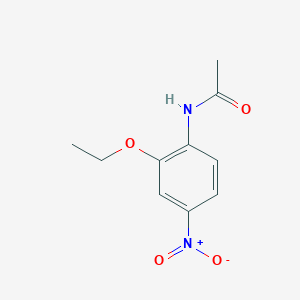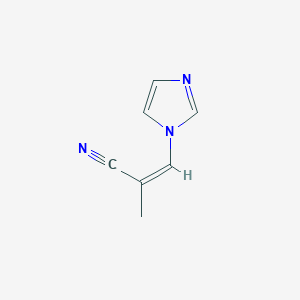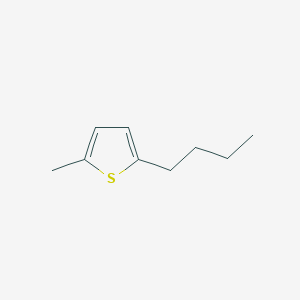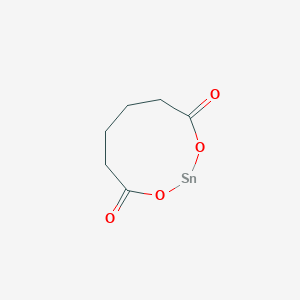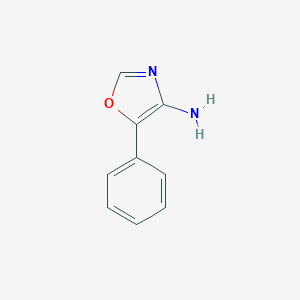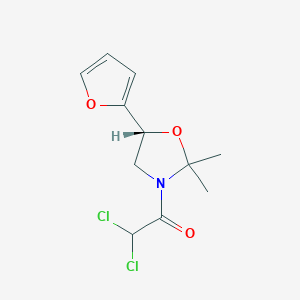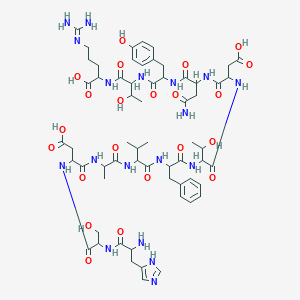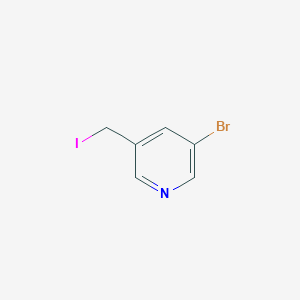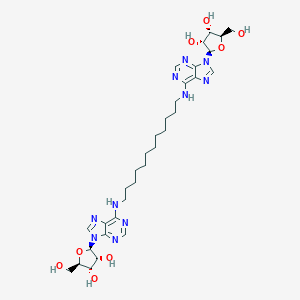
Bnadd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bnadd is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method of Bnadd involves a complex process that requires expertise in organic chemistry. In
Wirkmechanismus
Bnadd has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9. It also inhibits the activation of NF-κB, a transcription factor that promotes cell survival and proliferation. Bnadd has been shown to bind to DNA and induce structural changes, which may contribute to its anticancer properties. In bioimaging, Bnadd acts as a fluorescent probe by binding to biomolecules and emitting fluorescence upon excitation.
Biochemische Und Physiologische Effekte
Bnadd has been shown to have minimal toxicity in vitro and in vivo. It has been shown to have low cytotoxicity towards normal cells, making it a potential candidate for cancer therapy. Bnadd has also been shown to have low toxicity towards zebrafish embryos, indicating its potential use in environmental monitoring. However, further studies are needed to determine the long-term effects of Bnadd exposure.
Vorteile Und Einschränkungen Für Laborexperimente
Bnadd has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has been shown to have low toxicity towards normal cells, allowing for in vitro and in vivo studies. However, Bnadd has some limitations for lab experiments. It has limited solubility in water, which may affect its bioavailability. Additionally, its mechanism of action is not fully understood, which may hinder its potential use in cancer therapy.
Zukünftige Richtungen
For research include further investigation of its potential use as a cancer therapy, fluorescent probe, and sensor, as well as determining its long-term effects on human health and the environment.
Synthesemethoden
The synthesis of Bnadd involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane in the presence of a strong base such as potassium hydroxide. The reaction yields a yellow crystalline product that is purified through recrystallization. The purity of the product is confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Bnadd has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. Bnadd has also been studied for its potential use as a fluorescent probe in bioimaging. Additionally, Bnadd has been studied for its potential use as a sensor for detecting metal ions in environmental samples.
Eigenschaften
CAS-Nummer |
111863-65-1 |
|---|---|
Produktname |
Bnadd |
Molekularformel |
C32H48N10O8 |
Molekulargewicht |
700.8 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[6-[12-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]dodecylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C32H48N10O8/c43-13-19-23(45)25(47)31(49-19)41-17-39-21-27(35-15-37-29(21)41)33-11-9-7-5-3-1-2-4-6-8-10-12-34-28-22-30(38-16-36-28)42(18-40-22)32-26(48)24(46)20(14-44)50-32/h15-20,23-26,31-32,43-48H,1-14H2,(H,33,35,37)(H,34,36,38)/t19-,20-,23-,24-,25-,26-,31-,32-/m1/s1 |
InChI-Schlüssel |
UDFZRMFWXQQYTB-YHOFCQOESA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCCCCCCCCCCNC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)CO)O)O |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCCCCCCCCCCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)CO)O)O |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCCCCCCCCCCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)CO)O)O |
Synonyme |
is(N(6)-adenosyl)dodecane BNADD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




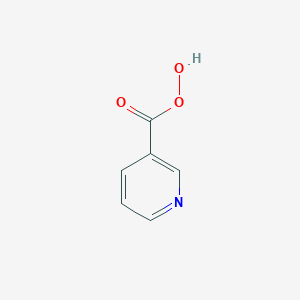
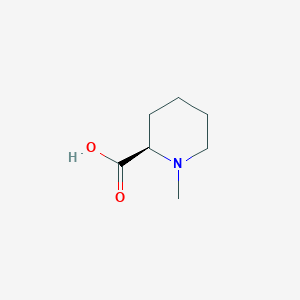
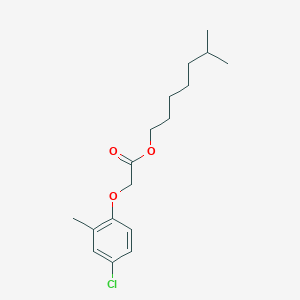
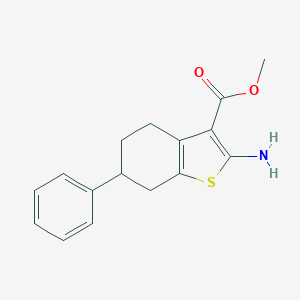
![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)
